molecular formula C20H22BrNO4 B4544884 4-(5-bromo-2-methoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone

4-(5-bromo-2-methoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4544884
M. Wt: 420.3 g/mol
InChI Key: XNRDGLCDGUAXMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinolinone derivatives typically involves cyclization reactions and the introduction of various functional groups to the quinolinone nucleus. For instance, the synthesis of related quinazolinones and quinolinones has been achieved through reactions involving NO-1886 derivatives, leading to compounds with hypolipidemic activities (Kurogi et al., 1996). Another approach involves the acylation of aniline derivatives followed by cyclization and bromination to obtain the desired bromoquinolinone structures (Yang Yi, 2003).

Molecular Structure Analysis

The molecular structure of quinolinone derivatives is crucial for their biological activity and interaction with biological targets. For example, X-ray diffraction analyses and theoretical calculations have been used to study the molecular structures of similar compounds, revealing preferred conformations and potential binding modes to biological receptors (Vandurm et al., 2009). These studies can provide insights into the structural requirements for biological activity and guide the design of new compounds with enhanced properties.

Chemical Reactions and Properties

Quinolinone derivatives participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the reactive sites present in their structures. The presence of bromo and methoxy groups in 4-(5-Bromo-2-methoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone can influence its reactivity and the types of chemical transformations it can undergo. These functional groups can act as directing groups in aromatic substitution reactions, enabling the selective introduction of additional substituents into the quinolinone framework.

Physical Properties Analysis

The physical properties of quinolinone derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structures and the nature of their functional groups. For example, the crystalline structure and intermolecular interactions of quinolinone derivatives have been characterized using X-ray diffraction, providing insights into their solid-state properties and the effects of substituents on their packing and stability (Shahani et al., 2010).

properties

IUPAC Name

4-(5-bromo-2-methoxyphenyl)-6,7-diethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO4/c1-4-25-18-9-14-13(15-8-12(21)6-7-17(15)24-3)10-20(23)22-16(14)11-19(18)26-5-2/h6-9,11,13H,4-5,10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRDGLCDGUAXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=C(C=CC(=C3)Br)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-bromo-2-methoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone
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4-(5-bromo-2-methoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone
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4-(5-bromo-2-methoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 4
4-(5-bromo-2-methoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 5
4-(5-bromo-2-methoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 6
4-(5-bromo-2-methoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone

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